N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide
Description
N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide is a synthetic organic compound characterized by the presence of an oxazole ring, a sulfonamide group, and various substituents
Properties
IUPAC Name |
N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-15(12-7-5-4-6-8-12)19(16,17)10-13-11(2)9-18-14-13/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFCVDOTWHCCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)CC2=NOC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine in the presence of a base.
Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers may study its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-1-(4-methyl-1,2-oxazol-3-yl)-N-phenylmethanesulfonamide: shares structural similarities with other sulfonamides and oxazole derivatives.
Sulfonamide Derivatives: These compounds are known for their antibacterial properties and are used in various therapeutic applications.
Oxazole Derivatives: These compounds are studied for their potential in medicinal chemistry and materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
